3-吡啶-4-基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

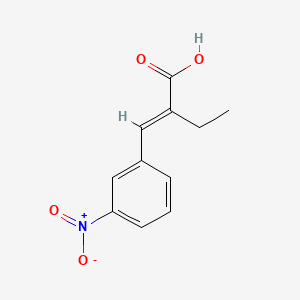

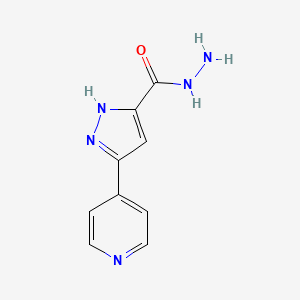

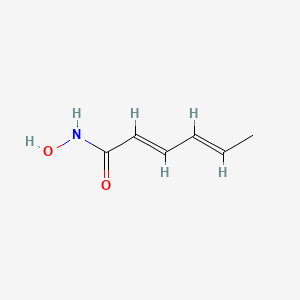

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a chemical entity that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, a six-membered heterocyclic compound with one nitrogen atom. The carbohydrazide group attached to the pyrazole ring is a functional group that can participate in further chemical reactions and modifications .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, as demonstrated in the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide . Similarly, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and characterized by NMR, Mass, and IR spectral studies, indicating the versatility of the pyrazole core in forming new chemical entities with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography in some cases. The structure elucidation is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to yield new compounds with different biological activities. For example, the reaction of a pyrazole compound with acid chloride and isothiocyanate electrophiles can lead to the formation of amide and thiourea products, which are useful as proligands for metal complexation . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines can be used to synthesize new heterocyclic derivatives, showcasing the reactivity of these intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be characterized using various spectroscopic techniques. For instance, the optical properties of novel oxadiazole derivatives containing the pyrazole moiety were investigated, revealing insights into the influence of substituents on the absorption and emission characteristics . Vibrational spectroscopic investigations and molecular dynamic simulations have also been employed to study the properties of pyrazole derivatives, providing information on their stability and reactivity .

科学研究应用

杂环衍生物的合成

Aly 等人 (2019) 的一项研究探索了使用吡唑并[3,4-b]吡啶的 5-甲酰肼和 5-羰基叠氮化物合成新的杂环衍生物。这项研究展示了这些化合物在反应中的意外行为,它们的结构通过各种光谱研究和分析得到证实 (Aly 等,2019)。

金属有机框架和磁性研究

Mandal 等人 (2011) 使用基于杂环的多齿配体(包括本化合物的衍生物)合成了四核 Cu(II) 和 Ni(II) 方形网格和一个双铜(II) 配合物。这些配合物的磁性通过可变温度磁化率测量和 EPR 研究表征,展示了这些配合物在材料科学应用中的潜力 (Mandal 等,2011)。

抗菌和抗分枝杆菌活性

对烟酸酰肼衍生物(包括与 3-吡啶-4-基-1H-吡唑-5-甲酰肼相关的化合物)的抗菌和抗分枝杆菌活性的研究揭示了它们在医学应用中的潜力。这些化合物被合成并筛选了对各种细菌菌株的活性,显示出作为抗分枝杆菌剂的希望 (R.V.Sidhaye 等,2011)。

未来方向

The future directions for “3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide” and similar compounds could involve further exploration of their synthesis techniques and biological activity, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

属性

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

32725-40-9 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)